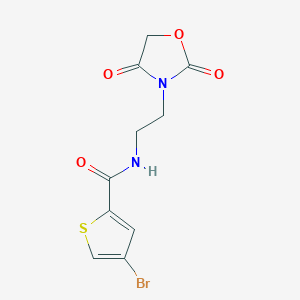

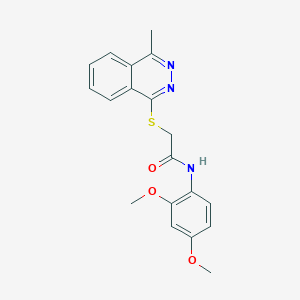

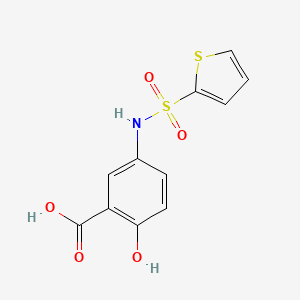

![molecular formula C26H33N5O2S B2834781 5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 1112411-80-9](/img/structure/B2834781.png)

5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide” is a chemical compound with the linear formula C37H46O13S4 . It has a molecular weight of 827.027 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid can yield 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .Scientific Research Applications

Anticancer Activity

Research indicates that certain thiophene sulfonamide compounds exhibit significant cytotoxic activity against various human cancer cell lines. For instance, a study focused on the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, including compounds with structural similarities to 5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide. These compounds displayed potent cytotoxic activity against A549, HeLa, and MCF-7 cancer cell lines, with low toxicity in normal human kidney HEK293 cells. The cytotoxic mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, mediated by the upregulation of caspase-3 and caspase-7 proteins and gene expression levels (Ravichandiran et al., 2019).

Antimicrobial Activity

Thiophene sulfonamide derivatives have also shown promise in antimicrobial applications. A study on the green synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology reported compounds with potential antibacterial and antifungal activities. Some of these compounds demonstrated significant inhibitory effects against Bacillus subtilis and Aspergillus niger, suggesting their utility as novel antimicrobial agents (Sowmya et al., 2018).

Nonlinear Optical Materials

In the field of materials science, thiophene sulfonamide derivatives are explored for their potential in nonlinear optical (NLO) applications. A study on the synthesis of sulfone-substituted thiophene chromophores for second-order NLO revealed that these compounds possess efficient optical nonlinearities, high thermal stability, and good transparency, making them suitable for NLO materials (Chou et al., 1996).

Organic Synthesis and Chemical Properties

Thiophene sulfonamide compounds play a crucial role in organic synthesis, offering novel pathways to synthesize diverse chemical structures. For instance, the reactivity of thiophene sulfonamides with active methylene compounds has been utilized to prepare phosphonium betaines, showcasing the versatility and synthetic utility of these compounds in organic chemistry (Fiore et al., 2019).

Safety and Hazards

properties

IUPAC Name |

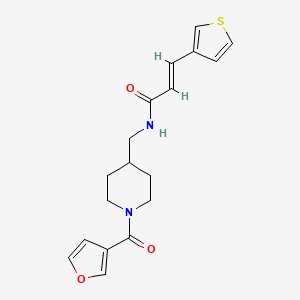

1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)-N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O2S/c32-24(27-13-7-16-29-14-5-2-6-15-29)20-10-17-30(18-11-20)26-28-22-12-19-34-23(22)25(33)31(26)21-8-3-1-4-9-21/h1,3-4,8-9,12,19-20H,2,5-7,10-11,13-18H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWCOMBSLFSSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

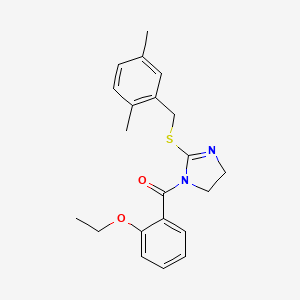

![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)

![2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2834703.png)

![4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzam ide](/img/structure/B2834704.png)